2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid
Description
This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methylene-linked 1,3-thiazole ring bearing a carboxylic acid at the 4-position.
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-6-4-5-10(8-17)7-12-16-11(9-22-12)13(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUHETHIRAPCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid (CAS Number: 137928092) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazole ring linked to a piperidine moiety. The structural complexity allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 318.41 g/mol |
| Density | 1.20 g/cm³ (predicted) |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The thiazole moiety is known for its role in enzyme inhibition, particularly in the context of acetylcholinesterase (AChE) inhibition, which is crucial for therapeutic applications in neurodegenerative diseases like Alzheimer's.
1. Enzyme Inhibition
Research indicates that compounds similar to thiazole derivatives exhibit significant AChE inhibitory activity. For instance, studies have shown that thiazole-containing compounds can effectively inhibit AChE with IC50 values in the low micromolar range, suggesting potential use in treating cognitive disorders.
2. Antimicrobial Activity
Preliminary studies have demonstrated that derivatives of thiazole possess antimicrobial properties. The compound's structure may enhance its ability to disrupt bacterial cell walls or interfere with metabolic processes.
3. Anti-inflammatory Effects
Some thiazole derivatives have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Case Study 1: Acetylcholinesterase Inhibition
A study published in Medicinal Chemistry evaluated several thiazole derivatives for their AChE inhibitory activity. The compound exhibited an IC50 value of approximately 3 µM, indicating strong potential as a therapeutic agent against Alzheimer's disease .
Case Study 2: Antimicrobial Screening
In vitro tests conducted on various bacterial strains revealed that the compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests a promising profile for further development as an antimicrobial agent .
Summary of Biological Activities
Scientific Research Applications
Anticancer Potential
Research has demonstrated that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, studies have shown that certain thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including prostate cancer and melanoma . The mechanism often involves interference with cellular signaling pathways associated with tumor growth.
Antimicrobial Properties
Thiazole derivatives are also noted for their antimicrobial properties. Compounds similar to 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The antimicrobial activity is often assessed using disc diffusion methods and minimum inhibitory concentration (MIC) tests.
Neurological Disorders
The structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar piperidine structures have been investigated for their effects on neurotransmitter systems, making them candidates for further exploration in the context of conditions like anxiety and depression.
Anti-inflammatory Effects
Thiazole compounds have shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines. This suggests that 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid could be explored for its anti-inflammatory properties in preclinical models .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic Acid
- Structural Differences : Lacks the Boc group and methylene linker; thiazole is directly attached to piperidine.
- Molecular Weight : 226.3 vs. higher for the target compound (due to Boc and additional methylene).
- The direct thiazole-piperidine linkage may alter conformational flexibility compared to the methylene-bridged target compound .
1-{[2-(4-Ethylphenyl)-5-Methyl-1,3-Oxazol-4-yl]methyl}piperidine-4-carboxylic Acid
- Core Heterocycle : Oxazole instead of thiazole.
- Substituents : Ethylphenyl and methyl groups on oxazole increase lipophilicity, possibly enhancing blood-brain barrier penetration but reducing solubility.
- Bioactivity Implications : Oxazole’s lower polarity compared to thiazole may shift target selectivity in drug design .
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic Acid
- Heterocycle Replacement : Pyrazole replaces thiazole.
- Functional Groups : Acetic acid side chain instead of thiazole-4-carboxylic acid.
1-[2-(3-Hydroxy-4-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl]-2-Methylphenoxy)ethyl]piperidine-4-carboxamide
- Structural Complexity: Incorporates a phenolic ether and pyrazole-linked aryl group.
- Pharmacokinetics : The methoxyphenyl group enhances lipophilicity, while the carboxamide may improve metabolic stability compared to the carboxylic acid in the target compound .
Comparative Data Table
Research Findings and Implications
- Bioactivity : Thiazole derivatives (target compound and ) are associated with kinase inhibition and antimicrobial activity, whereas oxazole/pyrazole analogs () may target inflammatory pathways or GPCRs .
- Synthetic Challenges: The Boc group in the target compound requires acidic deprotection, complicating synthesis compared to non-protected analogs .
- Drug-Likeness : The target compound’s molecular weight (~350) and carboxylic acid group align with Lipinski’s rules but may limit oral bioavailability. Oxazole derivatives () with higher lipophilicity could bypass this issue .
Q & A
Basic: What are the optimal synthetic routes for this compound, and what critical parameters influence yield?
Answer:
The synthesis typically involves three key steps: (1) preparation of the piperidine core with a tert-butoxycarbonyl (Boc) protecting group, (2) functionalization of the thiazole ring, and (3) coupling reactions to link the piperidine and thiazole moieties. Critical parameters include:
- Boc Protection/Deprotection : The Boc group (tert-butyl ester) is introduced via esterification using tert-butyl alcohol and an acid catalyst (e.g., H2SO4) under anhydrous conditions. Care must be taken to avoid premature deprotection under acidic or high-temperature conditions .
- Thiazole Ring Formation : Cyclization of thiourea derivatives or Hantzsch thiazole synthesis requires precise stoichiometry of reagents (e.g., α-haloketones and thioureas) and reaction time to minimize side products .
- Purification : Chromatography (HPLC or flash) or recrystallization is essential to isolate the final product, as residual solvents or unreacted intermediates can skew analytical data .
Basic: How is the compound characterized spectroscopically, and what are common pitfalls in interpretation?
Answer:
- NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in <sup>1</sup>H NMR. The thiazole C-H proton resonates between 7.5–8.5 ppm. Pitfalls include overlapping signals from piperidine methylene groups (2.5–3.5 ppm) and solvent artifacts .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight ([M+H]<sup>+</sup>). Fragmentation patterns must distinguish between Boc-deprotected byproducts and the target compound .
- IR : The carboxylic acid O-H stretch (~2500–3000 cm<sup>-1</sup>) and thiazole C=N (1650 cm<sup>-1</sup>) are key. Moisture contamination can obscure O-H signals .
Advanced: How can computational methods predict the thiazole ring’s reactivity in nucleophilic substitutions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the thiazole’s electron density and frontier molecular orbitals to predict sites susceptible to nucleophilic attack. For example:
- Electrostatic Potential Maps : Identify electron-deficient carbons (C-2 or C-5 positions) for substitution .
- Reaction Barriers : Transition state analysis quantifies activation energies for competing pathways (e.g., SN<sup>2</sup> vs. radical mechanisms). Discrepancies between predicted and experimental outcomes often arise from solvent effects (polar aprotic vs. protic) or steric hindrance from the Boc-piperidine group .
Advanced: How can contradictory HPLC purity data be resolved when analyzing this compound?
Answer:
Contradictions may stem from:
- Epimerization : The piperidine ring’s stereochemistry can lead to co-eluting epimers under standard HPLC conditions. Chiral columns (e.g., Chiralpak AD-H) or polar organic mobile phases (MeOH:EtOH:TFAA) improve separation .
- Degradation Products : Boc-deprotection under acidic conditions generates tert-butanol and CO2, which may form adducts. Stability studies (40°C/75% RH for 14 days) under ICH guidelines identify degradation pathways .
- Method Validation : Spike-in experiments with synthesized impurities (e.g., des-methyl analogs) validate specificity .
Advanced: What strategies optimize the compound’s solubility for in vitro bioactivity assays?
Answer:
- Co-solvent Systems : DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) is standard. For low solubility, cyclodextrin inclusion complexes or lipid-based formulations enhance dispersion .
- pH Adjustment : The carboxylic acid group (pKa ~4.5) ionizes at physiological pH, improving solubility. Precipitation risks exist below pH 3 .
- Nanoformulation : Encapsulation in PLGA nanoparticles (100–200 nm) or liposomes increases bioavailability in cell-based assays .
Advanced: How does the Boc group’s stability impact reaction design in multi-step syntheses?
Answer:
The Boc group is labile under:
- Acidic Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane (0.5–2 h, 25°C) removes Boc. Premature deprotection during thiazole alkylation (e.g., using HBr/AcOH) requires neutral pH control .
- Thermal Stress : Temperatures >80°C risk decarboxylation. Microwave-assisted synthesis (50°C, 30 min) minimizes degradation .
- Alternative Protecting Groups : Alloc (allyloxycarbonyl) or Fmoc may be used for orthogonal protection in complex sequences .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to dust formation .
- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and monitor for respiratory irritation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
